molecular formula C16H11N5O2S B14344032 1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione CAS No. 95966-34-0

1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione

Cat. No.: B14344032
CAS No.: 95966-34-0
M. Wt: 337.4 g/mol
InChI Key: GPAPLXDIPQGPOX-UHFFFAOYSA-N
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Description

1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione is a complex organic compound that features a tetrazole ring, a sulfanyl group, and an indole-2,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The indole-2,3-dione moiety can be reduced to form indole derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Indole derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes. The indole-2,3-dione moiety can participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Properties

CAS No.

95966-34-0

Molecular Formula

C16H11N5O2S

Molecular Weight

337.4 g/mol

IUPAC Name

1-[(1-phenyltetrazol-5-yl)sulfanylmethyl]indole-2,3-dione

InChI

InChI=1S/C16H11N5O2S/c22-14-12-8-4-5-9-13(12)20(15(14)23)10-24-16-17-18-19-21(16)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

GPAPLXDIPQGPOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCN3C4=CC=CC=C4C(=O)C3=O

Origin of Product

United States

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